
N-(3,4-Dichlorophenyl)-N'-1,2,3-thiadiazol-5-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-Dichlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, attached to a urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea typically involves the reaction of 3,4-dichloroaniline with thiocarbonyl diimidazole to form the corresponding thiourea intermediate. This intermediate is then cyclized using hydrazine hydrate to yield the final product. The reaction conditions generally include the use of solvents such as ethanol or acetonitrile and temperatures ranging from 50°C to 80°C.
Industrial Production Methods
In industrial settings, the production of N-(3,4-Dichlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
化学反应分析
Types of Reactions
N-(3,4-Dichlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide at moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted thiadiazole derivatives
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-(3,4-Dichlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes such as DNA replication, protein synthesis, and cell division.
Pathways Involved: It interferes with the electron transport chain in microbial cells, leading to the generation of reactive oxygen species and subsequent cell death. In cancer cells, it induces apoptosis by activating caspase enzymes and disrupting mitochondrial function.
相似化合物的比较
N-(3,4-Dichlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: N-(3,4-Dichlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea, N-(3,4-Dichlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea, and N-(3,4-Dichlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea.
Uniqueness: The presence of the thiadiazole ring and the specific substitution pattern on the phenyl ring confer unique chemical and biological properties to N-(3,4-Dichlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea, making it more effective in certain applications compared to its analogs.
属性
CAS 编号 |
51707-61-0 |
|---|---|
分子式 |
C9H6Cl2N4OS |
分子量 |
289.14 g/mol |
IUPAC 名称 |
1-(3,4-dichlorophenyl)-3-(thiadiazol-5-yl)urea |
InChI |
InChI=1S/C9H6Cl2N4OS/c10-6-2-1-5(3-7(6)11)13-9(16)14-8-4-12-15-17-8/h1-4H,(H2,13,14,16) |
InChI 键 |
AVPKMZQDTRADGQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1NC(=O)NC2=CN=NS2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



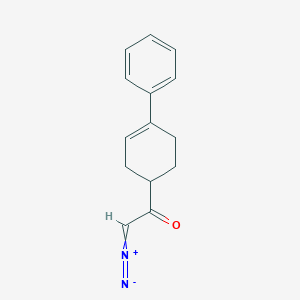
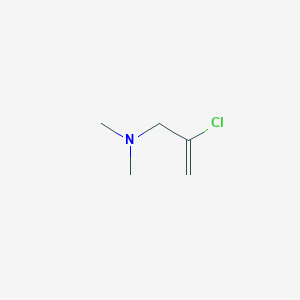
![2-[[(1S)-1-carboxyethyl]-hydroxyamino]propanoic acid](/img/structure/B14670386.png)

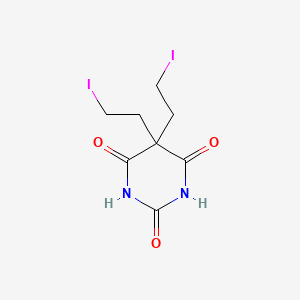
![2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate](/img/structure/B14670405.png)

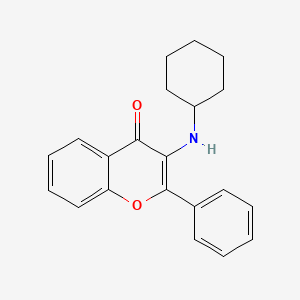

![2,4(1H,3H)-Quinazolinedione, 1-methyl-3-[(phenylsulfonyl)oxy]-](/img/structure/B14670433.png)
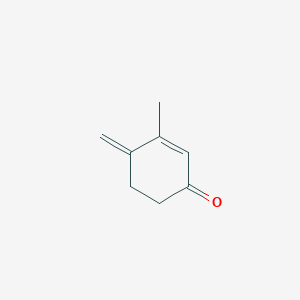
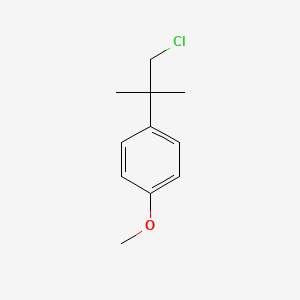
![Spiro[4.4]nonan-1-one, 6-methylene-, (R)-](/img/structure/B14670447.png)
